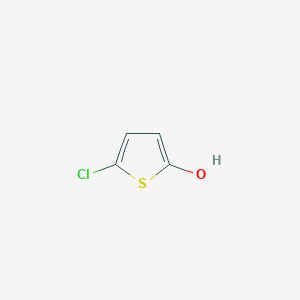
5-Chlorothiophen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chlorothiophen-2-ol: is an organosulfur compound with the molecular formula C4H3ClOS It is a derivative of thiophene, where a chlorine atom is substituted at the 5-position and a hydroxyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiophen-2-ol can be achieved through several methods. One common approach involves the chlorination of thiophene-2-ol. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 5-position .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques to ensure high yield and purity. The process may include steps such as distillation and recrystallization to isolate the desired product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chlorothiophen-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-chlorothiophene-2-sulfonic acid using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it to 5-chlorothiophen-2-amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, solvents like ethanol or methanol, elevated temperatures.
Major Products Formed:
Oxidation: 5-Chlorothiophene-2-sulfonic acid.
Reduction: 5-Chlorothiophen-2-amine.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chlorothiophen-2-ol is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds and as a building block in organic synthesis .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It is used in the development of new drugs and therapeutic agents due to its ability to interact with biological targets .
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it a valuable component in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of 5-Chlorothiophen-2-ol involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Thiophene-2-ol: Similar structure but lacks the chlorine substitution.
5-Bromothiophen-2-ol: Similar structure with a bromine atom instead of chlorine.
2-Chlorothiophen-3-ol: Chlorine and hydroxyl groups are positioned differently on the thiophene ring.
Uniqueness: 5-Chlorothiophen-2-ol is unique due to the specific positioning of the chlorine and hydroxyl groups, which imparts distinct chemical reactivity and properties. This makes it particularly useful in selective synthesis and specialized applications .
Propiedades
IUPAC Name |
5-chlorothiophen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClOS/c5-3-1-2-4(6)7-3/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMQCZLSLUERPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
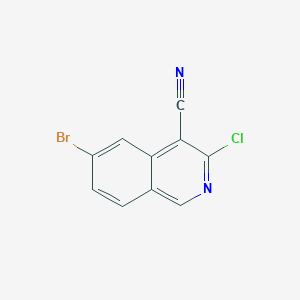
![3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13655598.png)

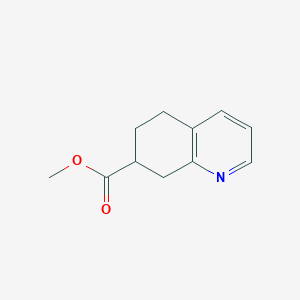
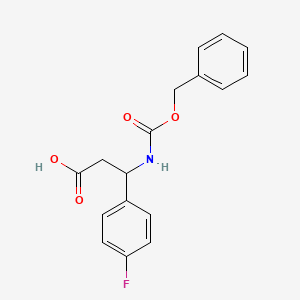

![7-Chloro-6-methoxybenzo[d]thiazole](/img/structure/B13655628.png)
![Potassium trifluoro[4-(oxan-4-yloxy)phenyl]boranuide](/img/structure/B13655629.png)
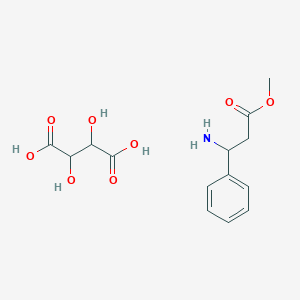
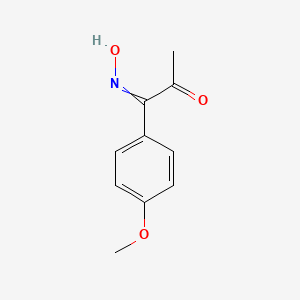
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2,4,6-trimethoxyphenyl)disulfanyl]propanoic acid](/img/structure/B13655658.png)
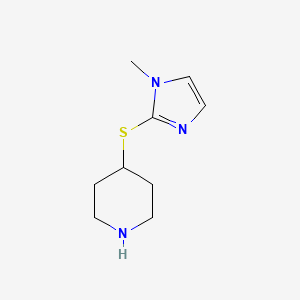
![Methyl 2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B13655668.png)

